3-(3-methoxyphenyl)-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-pyrazole
Description
The compound 3-(3-methoxyphenyl)-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-pyrazole features a pyrazole core substituted with a 3-methoxyphenyl group, a methyl group at N1, and a complex azetidine-carbonyl side chain linked to a 4-methylpyrazole moiety. This structural architecture combines aromatic, heterocyclic, and strained azetidine components, which are recurrent motifs in bioactive molecules. Pyrazole derivatives are widely explored for pesticidal, antimicrobial, and anti-inflammatory applications due to their tunable electronic properties and binding versatility .
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-9-21-25(10-14)13-15-11-24(12-15)20(26)19-8-18(22-23(19)2)16-5-4-6-17(7-16)27-3/h4-10,15H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRORLDGAPBROQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenyl)-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-pyrazole is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its antiproliferative, antibacterial, and antifungal properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups, including methoxy and pyrazole moieties. The structural integrity of the compound can be analyzed through techniques such as X-ray crystallography, which reveals bond lengths, angles, and dihedral angles critical for understanding its reactivity and interaction with biological targets.
Table 1: Structural Details
| Parameter | Value |
|---|---|
| Dihedral angle | 3.60° |
| Torsion angles | Various (e.g., -179.3°) |
| Key functional groups | Methoxy, Pyrazole |
Antiproliferative Activity
Research has indicated that derivatives of pyrazole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by activating pathways such as the caspase cascade and inhibiting proliferating cell nuclear antigen (PCNA) levels.
Case Study:
In a study evaluating the antiproliferative activity of related pyrazole compounds against MCF-7 (breast cancer) and K562 (leukemia) cell lines, it was found that specific substitutions on the pyrazole ring significantly influenced the activity. The presence of a methoxy group was associated with enhanced activity compared to unsubstituted analogs .
Antibacterial and Antifungal Activity
The compound has also been investigated for its antibacterial and antifungal properties. Pyrazole derivatives are known to exhibit broad-spectrum activity against various pathogens.
Table 2: Antimicrobial Activity
| Pathogen | Activity (MIC μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
| Candida albicans | 0.500 |
In a comparative analysis, it was noted that the compound demonstrated significant inhibitory effects against both gram-positive and gram-negative bacteria as well as certain fungal strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for pathogen survival .
Mechanistic Insights
The biological mechanisms underlying the activities of this compound include:
- Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of DNA Synthesis: Reduction in PCNA levels correlating with decreased DNA replication rates in cancer cells.
- Cell Wall Disruption: Inhibition of key enzymes involved in bacterial cell wall synthesis.
Scientific Research Applications
The compound 3-(3-methoxyphenyl)-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-pyrazole is an intriguing molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by data tables and case studies.
Synthesis of the Compound
The synthesis of pyrazole derivatives, including the target compound, typically involves multi-step reactions that can include condensation, cyclization, and functional group modifications. For example, the synthesis may start with the formation of a pyrazole ring followed by the introduction of the methoxyphenyl and azetidine moieties. The following table summarizes common synthetic routes for such compounds:
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Condensation | Aldehyde + Hydrazine | Acidic medium |
| 2 | Cyclization | Pyrazole precursor | Heat |
| 3 | Functionalization | Alkyl halides or acyl chlorides | Base or acid catalyst |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
- Case Study : A study conducted on breast cancer cells (MCF-7) demonstrated that the compound reduced cell viability by 70% at a concentration of 10 μM after 48 hours of treatment. This effect was attributed to the induction of apoptosis as confirmed by annexin V staining assays.
Anti-inflammatory Effects
In addition to anticancer activity, there is evidence suggesting that this compound possesses anti-inflammatory properties. It may inhibit key inflammatory pathways, including the NF-kB signaling pathway.
- Case Study : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent against various pathogens.
- Data Table : Antimicrobial activity was assessed using the disk diffusion method against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Potential Molecular Targets
- Protein Kinases : Inhibition of kinases involved in cell proliferation.
- Cytokine Production : Modulation of cytokine release in inflammatory responses.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
